Iodomethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

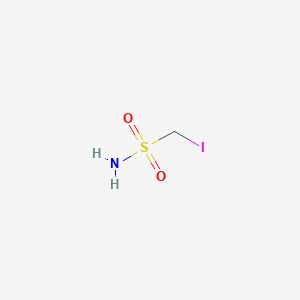

Iodomethanesulfonamide is an organosulfur compound with the molecular formula CH₄INO₂S It is characterized by the presence of an iodine atom, a sulfonamide group, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions: Iodomethanesulfonamide can be synthesized through the reaction of methanesulfonamide with iodine in the presence of a suitable oxidizing agent. The reaction typically involves the following steps:

- Dissolution of methanesulfonamide in a solvent such as acetonitrile.

- Addition of iodine and an oxidizing agent like hydrogen peroxide.

- Stirring the reaction mixture at room temperature until the reaction is complete.

- Isolation and purification of the product through crystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: Iodomethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: The compound can be reduced to form methanesulfonamide.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products like azidomethanesulfonamide or thiomethanesulfonamide.

Oxidation Reactions: Products like methanesulfonyl iodide.

Reduction Reactions: Methanesulfonamide.

科学的研究の応用

Iodomethanesulfonamide is a chemical compound with applications in scientific research, particularly in the synthesis of bisubstrates for enzyme inhibition studies . Bisubstrates are molecules that combine elements of two substrates that an enzyme would normally bind, leading to increased specificity and potency as inhibitors .

Scientific Research Applications

This compound is used in the synthesis of aminoglycoside-CoA bisubstrates . Aminoglycosides are a class of antibiotics that function by binding to bacterial ribosomes, disrupting protein synthesis . Coenzyme A (CoA) is a coenzyme important in various metabolic reactions . Bisubstrates containing this compound can be designed to inhibit enzymes that interact with both aminoglycosides and CoA, potentially leading to new antibacterial agents .

Synthesis of Bisubstrates

This compound is utilized as a reactant to create bisubstrates containing sulfonamide, sulfoxide, or sulfone groups . These bisubstrates are designed to inhibit specific enzymes, such as aminoglycoside acetyltransferases (AACs) .

The synthesis process involves reacting this compound with a sulfhydryl nucleophile to form a sulfonamide linkage . For example, this compound reacts with N-acetylcysteamine (a surrogate for CoA) to yield a product with a sulfonamide linkage .

Enzyme Inhibition Studies

The bisubstrates synthesized using this compound are tested for their ability to inhibit enzymes like AAC(6')-Ii . The inhibitory activity is evaluated by determining the Ki (inhibition constant), which measures the affinity of the inhibitor for the enzyme .

For instance, a bisubstrate with a sulfonamide linker showed a decreased inhibition compared to a corresponding amide-linked bisubstrate . This suggests that the enzyme may not stabilize the tetrahedral intermediate or that the sulfonamide-linked bisubstrate is a poor mimic of the tetrahedral intermediate .

Table of Inhibition Activity

| Inhibitor | Type | Ki (μM) |

|---|---|---|

| 2b | competitive | 1.6 ± 0.6 |

| 3a | competitive | 0.06 ± 0.03 |

| 3b | competitive | 2.0 ± 0.7 |

| 4a | competitive | 0.27 ± 0.2 |

| 4b | competitive | 0.09 ± 0.06 |

Note: Inhibitors 2b, 3a, 3b, 4a, and 4b are bisubstrates containing a sulfonamide linker (2b), or an amide linker adjacent to sulfoxide (3a, 3b) or sulfone groups (4a, 4b) .

Contextual Information

While the primary application of this compound appears to be in the synthesis of enzyme inhibitors, the broader context of scientific research includes:

- Anti-Doping Research: Development of analytical tools for detecting doping substances and methods .

- Phenolic Compound Research: Phenolic compounds, derived from natural plants, have a wide range of applications, especially those with biological activities, including anti-inflammatory and radical scavenging activities .

- General Scientific Research: Activities such as catching and releasing fauna, studying invertebrates, or collecting samples require permits within protected areas .

作用機序

The mechanism of action of iodomethanesulfonamide involves its interaction with nucleophilic sites in biomolecules. The iodine atom can undergo substitution reactions, leading to the modification of proteins and other biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes.

Molecular Targets and Pathways:

Enzymes: this compound can inhibit enzymes by modifying their active sites.

Proteins: The compound can interact with thiol groups in proteins, leading to changes in protein function.

類似化合物との比較

Methanesulfonamide: Lacks the iodine atom and has different reactivity.

Iodomethane: Contains an iodine atom but lacks the sulfonamide group.

Sulfonamides: A broader class of compounds with similar sulfonamide groups but different substituents.

Uniqueness: Iodomethanesulfonamide is unique due to the presence of both an iodine atom and a sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and biochemical research.

生物活性

Iodomethanesulfonamide (IMS) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antibacterial agents. This article discusses the biological activity of IMS, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various chemical pathways. A notable method involves the reaction of methanesulfonyl chloride with iodide sources, which facilitates the introduction of the iodine atom into the sulfonamide structure. This synthetic approach has been shown to yield high purity products suitable for biological testing .

Antibacterial Properties

This compound exhibits significant antibacterial activity, especially against resistant strains of bacteria. It acts primarily as an inhibitor of aminoglycoside N-6′-acetyltransferase (AAC(6′)-Ii), an enzyme that contributes to bacterial resistance by modifying aminoglycoside antibiotics. Studies indicate that IMS and its derivatives can serve as competitive inhibitors with low nanomolar Ki values, demonstrating their potential as effective antibacterial agents .

The mechanism by which IMS exerts its biological effects involves mimicking tetrahedral intermediates in enzymatic reactions. The presence of the sulfonamide group is critical for binding to AAC(6′)-Ii, which stabilizes the enzyme-substrate complex and inhibits its activity . Research has shown that while IMS itself may not be the strongest inhibitor compared to other derivatives, it plays a crucial role in understanding the structure-activity relationship of sulfonamide compounds .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Ki (nM) | Mechanism of Action |

|---|---|---|

| This compound | 50 | Inhibits AAC(6′)-Ii |

| Sulfobenzylmethanesulfonamide | 20 | Inhibits AAC(6′)-Ii |

| Methanesulfonylneamine | 10 | Stronger inhibitor than IMS |

Case Studies and Research Findings

- Aminoglycoside Resistance : A study demonstrated that this compound effectively inhibited AAC(6′)-Ii, leading to restored sensitivity in methicillin-resistant Staphylococcus aureus (MRSA) strains previously resistant to aminoglycosides. This suggests that IMS could be a valuable tool in combating antibiotic resistance .

- Structure-Activity Relationship : Research focused on various derivatives of IMS highlighted that modifications to the sulfonamide group can significantly enhance its inhibitory potency. For instance, introducing additional functional groups or altering the alkyl chain length improved binding affinity and selectivity towards bacterial enzymes .

- Clinical Implications : The potential clinical applications of this compound extend beyond its antibacterial properties. Its ability to inhibit specific enzymes involved in bacterial metabolism suggests possible uses in treating infections caused by resistant pathogens, thus addressing a critical need in modern medicine .

特性

IUPAC Name |

iodomethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4INO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGDRDDFTVNCGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。